2-Methoxy-1-nitronaphthalene
Overview
Description
2-Methoxy-1-nitronaphthalene is a chemical compound with the CAS Number: 4900-66-7 and a molecular weight of 203.2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-Nitronaphthalene, which is structurally similar to 2-Methoxy-1-nitronaphthalene, involves a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction of certain reagents .Molecular Structure Analysis
The asymmetric unit of the title compound, C11H9NO3, contains two molecules, A and B. In molecule A, the dihedral angle between the planes of the naphthalene ring system and the nitro group is 89.9 (2), and the C atom of the methoxy group deviates from the naphthyl plane by 0.022 (2) A .Chemical Reactions Analysis
The reaction of 2-methoxy-1-nitronaphthalene with various Grignard reagents has been examined. Alkylmagnesium halides such as CH3MgBr, PhCH2MgBr, PhCH2CH2MgBr, C2H5MgBr, and i-C3H7MgBr give 1,6-addition products almost exclusively, while PhMgBr gives instead comparable amounts of 1,4- addition and reductive 1,2-addition products .Scientific Research Applications
Proteomics Research
“2-Methoxy-1-nitronaphthalene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Catalytic Nitration
“2-Methoxy-1-nitronaphthalene” can be used in the catalytic nitration of 1-nitronaphthalene with NO2 to 1,5-dinitronaphthalene . This process is facilitated by a solid superacid catalyst (SO 42− /ZrO 2) and promoted by molecular oxygen and acetic anhydride under mild conditions . The method provides an easy-to-implement, mild, and eco-friendly approach for the efficient preparation of valuable 1,5-dinitronaphthalene, which has extensive industrial application prospects .
Fluorescence Probes
Naphthalene-based compounds, such as “2-Methoxy-1-nitronaphthalene”, can be used as fluorescence probes . These probes are used in various scientific applications to detect, identify, and quantify other substances. In this context, the fluorescence properties of the naphthalene moiety can be exploited to create sensitive and selective detection systems .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to interact with various grignard reagents .
Mode of Action
The reaction of 2-Methoxy-1-nitronaphthalene with various Grignard reagents has been examined. Alkylmagnesium halides such as CH3MgBr, PhCH2MgBr, PhCH2CH2MgBr, C2H5MgBr, and i-C3H7MgBr give 1,6-addition products almost exclusively, while PhMgBr gives instead comparable amounts of 1,4- addition and reductive 1,2-addition products .
Biochemical Pathways
The initial step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, which is also an early intermediate in the naphthalene degradation pathway . This suggests that 2-Methoxy-1-nitronaphthalene may follow a similar biochemical pathway.
properties
IUPAC Name |
2-methoxy-1-nitronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSKIDXVJNJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197664 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4900-66-7 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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